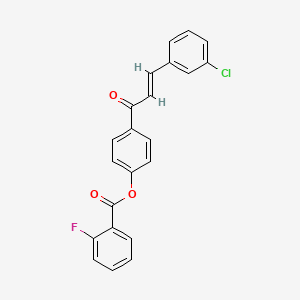
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate is an organic compound with the molecular formula C22H14ClFO3. This compound is characterized by the presence of a chlorophenyl group, an acryloyl group, and a fluorobenzenecarboxylate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate typically involves the following steps:
Preparation of 3-(3-Chlorophenyl)acryloyl chloride: This intermediate can be synthesized by reacting 3-chlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine.
Esterification Reaction: The 3-(3-Chlorophenyl)acryloyl chloride is then reacted with 4-hydroxyphenyl 2-fluorobenzoate in the presence of a catalyst like pyridine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(3-Chlorophenyl)acryloyl)phenyl benzoate
- 4-(3-(4-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate
- 4-(3-(3-Chlorophenyl)acryloyl)phenyl 4-fluorobenzenecarboxylate
Uniqueness
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate is unique due to the presence of both a chlorophenyl and a fluorobenzenecarboxylate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
298216-00-9 |
|---|---|
Formule moléculaire |
C22H14ClFO3 |
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C22H14ClFO3/c23-17-5-3-4-15(14-17)8-13-21(25)16-9-11-18(12-10-16)27-22(26)19-6-1-2-7-20(19)24/h1-14H |
Clé InChI |
CLLQEIKPJKNIFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















